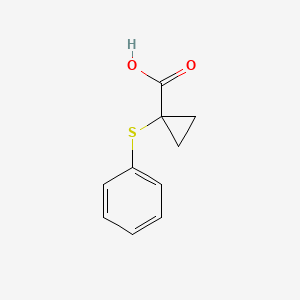
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate
Overview
Description
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a chemical compound with the CAS Number: 1071974-01-0 . It has a molecular weight of 328.3 and its IUPAC name is benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 328.3 .Scientific Research Applications
Cyclisation Reactions
Research involving similar fluorophenyl compounds, like 3-(2-fluorophenyl)propanols, has demonstrated their use in cyclisation reactions. For instance, the cyclisation of these compounds to chromans under specific conditions indicates potential applications in organic synthesis and pharmaceutical development (Houghton, Voyle, & Price, 1984).
Solvent Interaction Studies
In studies of solvent interactions, compounds like benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate could be relevant. For example, research on the solubility and activity coefficients of various compounds in different solvents can provide insights into the physicochemical properties and potential applications of these compounds in different media (Hart et al., 2015).
Synthetic Applications in Chemistry
Compounds with structural similarities, like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, have been used in chemical syntheses, such as the synthesis of hydroxamic acids and ureas from carboxylic acids. This indicates potential applications of benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate in organic synthesis and drug development (Thalluri, Manne, Dev, & Mandal, 2014).
Genotoxic Impurity Analysis
In pharmaceutical chemistry, similar compounds have been synthesized and analyzed as potential genotoxic impurities. For example, the synthesis and quantitation of certain genotoxic impurities in drugs like Escitalopram Oxalate demonstrate the importance of such compounds in ensuring drug safety and efficacy (Katta et al., 2017).
Novel Reaction Pathways
Studies on compounds like 2-fluoro-5-nitrobenzyl bromide have shown innovative ways to create functionalized compounds, suggesting potential pathways for the synthesis of new materials or pharmaceuticals using benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (Bunce, Rogers, Nago, & Bryant, 2008).
Metabolic Studies
Metabolism studies of related nitroderivatives of common drugs, such as acetylsalicylic acid, provide insights into how similar compounds might be metabolized in biological systems, which is crucial for drug design and safety evaluation (Carini, Aldini, Orioli, & Maffei Facino, 2002).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULZAQZZQQAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2965448.png)
![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)
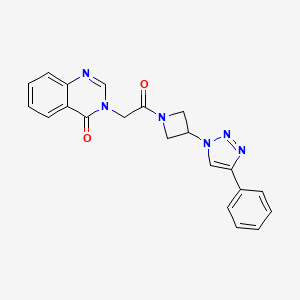
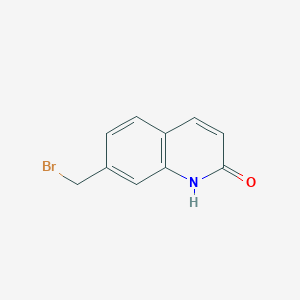
![4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965456.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2965457.png)
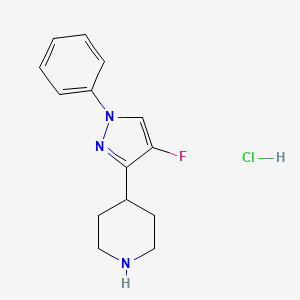
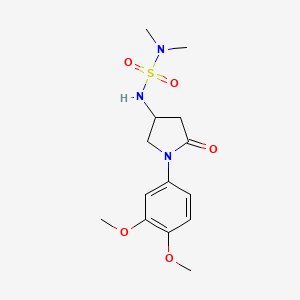
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2965462.png)

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
